3-methylidenecyclohexan-1-ol
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Overview
Description
3-Methylidenecyclohexan-1-ol is an organic compound with the molecular formula C7H12O It is a derivative of cyclohexanol, characterized by the presence of a methylene group at the third position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylidenecyclohexan-1-ol can be synthesized through several methods:
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Aldol Condensation: : One common method involves the aldol condensation of cyclohexanone with formaldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperatures to prevent side reactions.
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Grignard Reaction: : Another method involves the Grignard reaction, where cyclohexanone reacts with methylmagnesium bromide to form the corresponding alcohol. This reaction is usually performed in an anhydrous ether solvent under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form 3-methylidenecyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : Reduction of this compound can yield cyclohexanol derivatives, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methylidenecyclohexanone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol compounds.
Scientific Research Applications
3-Methylidenecyclohexan-1-ol has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
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Biology: : In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
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Medicine: : The compound and its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
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Industry: : In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-methylidenecyclohexan-1-ol exerts its effects depends on its specific application:
Chemical Reactions: In synthetic chemistry, the compound acts as a nucleophile or electrophile, participating in various organic reactions.
Biological Activity: When used in biological systems, the compound may interact with cellular enzymes or receptors, modulating biochemical pathways and eliciting specific biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol derivative of cyclohexane, lacking the methylene group.
3-Methylcyclohexanol: Similar structure but with a methyl group instead of a methylene group.
Cyclohexanone: The ketone analog of cyclohexanol, used in similar synthetic applications.
Uniqueness
3-Methylidenecyclohexan-1-ol is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for both academic research and industrial applications.
Properties
CAS No. |
6749-63-9 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
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